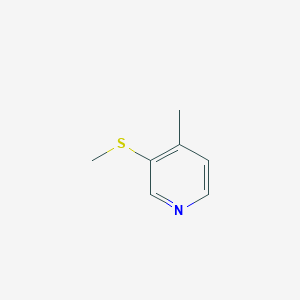

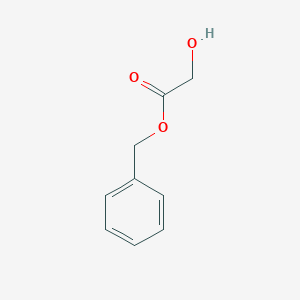

2,5-Dimethylcyclopentan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2,5-Dimethylcyclopentan-1-amine is a chemical of interest in the field of organic chemistry, particularly in the context of reactions involving amines and cyclic compounds. While the provided papers do not directly discuss 2,5-Dimethylcyclopentan-1-amine, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of 2,5-Dimethylcyclopentan-1-amine.

Synthesis Analysis

The synthesis of related compounds involves the reaction of amines with cyclic diones. For instance, dimethylamine reacts with 4,5-dichloro-4-cyclopenten-1,3-dione to yield a monosubstituted amine compound as the sole isolable product . Although attempts to further substitute the remaining chlorine group with a second dimethylamine group were unsuccessful, this provides a precedent for the synthesis of substituted cyclopentanamines, which could be relevant for the synthesis of 2,5-Dimethylcyclopentan-1-amine.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction analysis. For example, the solid-state structure of a monosubstituted amine compound was determined, revealing its crystallization in the triclinic space group with specific cell parameters . This information is valuable for understanding the potential crystal structure of 2,5-Dimethylcyclopentan-1-amine.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various analyses. The cyclic voltammetric behavior of a monosubstituted amine compound was investigated, providing insights into its electrochemical properties and the composition of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) . These findings are crucial for predicting the reactivity of 2,5-Dimethylcyclopentan-1-amine in electron transfer reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2,5-Dimethylcyclopentan-1-amine can be inferred from their interaction with other molecules. Studies on the noncovalent weak interactions between organic bases and carboxylic acid derivatives have shown the formation of supramolecular networks, which are stabilized by hydrogen bonding and other secondary interactions . These interactions are indicative of the potential behavior of 2,5-Dimethylcyclopentan-1-amine in forming crystalline solids and engaging in hydrogen bonding with other molecules.

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Theoretical Properties Exploration

An extensive study explored the experimental and theoretical properties of a derivative, 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, demonstrating its utility in nitrogen-containing compounds synthesis. The research highlighted spectroscopic analysis, including NMR, FT-Raman, FT-IR, and UV–Visible studies, alongside theoretical DFT/TD-DFT computations. The study concluded significant insights into the molecular structure, vibrational frequencies, and electronic properties, suggesting potential applications in material science and molecular engineering (Fatima et al., 2021).

Analytical Methodologies for Biological Activity

Research into biologically active derivatives of electrostatically stabilized silanates, incorporating dimethyl derivatives, underscored the development of novel analytical methodologies. This work emphasized the importance of these compounds in broadening the research on hypercoordinated compounds' biological activities, hinting at their potential biomedical applications (Jabłońska et al., 2018).

Material Science and Polymer Chemistry

A study focused on primary amine end-functionalized polymers synthesized via living anionic polymerization techniques. The research showcased how derivatives similar to "2,5-Dimethylcyclopentan-1-amine" can be employed in creating well-defined polymeric materials with specific end-group functionalities. These findings have significant implications for material science, particularly in developing advanced polymers with tailored properties (Ji et al., 2007).

Catalysis and Synthesis

Further research highlighted the development of a novel chiral palladacycle, utilizing a related amine derivative in asymmetric catalysis. This study provides valuable insights into the use of these compounds in catalytic processes, showcasing their utility in synthesizing enantiomerically pure products, a crucial aspect of pharmaceutical manufacturing (Yap et al., 2014).

Molecular Engineering and Design

In molecular engineering, a study on heterocyclic ureas demonstrated the unfolding of simple foldamers to form multiply hydrogen-bonded structures. This research indicates the potential of derivatives in designing molecular systems with specific folding and unfolding behaviors, relevant in nanotechnology and molecular recognition (Corbin et al., 2001).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Eigenschaften

IUPAC Name |

2,5-dimethylcyclopentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-5-3-4-6(2)7(5)8/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYIFCKJOLEHPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606790 |

Source

|

| Record name | 2,5-Dimethylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylcyclopentan-1-amine | |

CAS RN |

80874-82-4 |

Source

|

| Record name | 2,5-Dimethylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

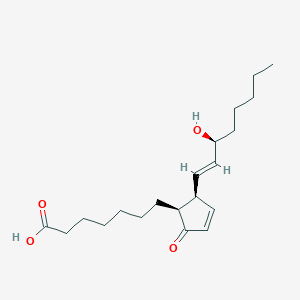

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)

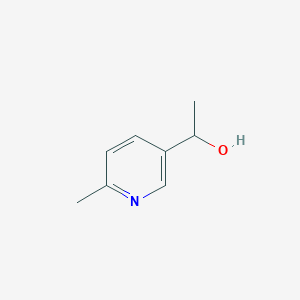

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)

![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)